2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole

Description

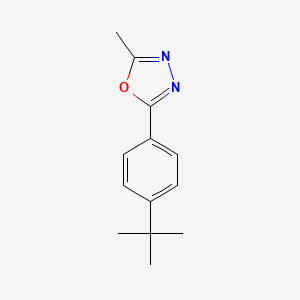

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a 4-tert-butylphenyl group at the 2-position and a methyl group at the 5-position. The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and intermolecular interactions, while the methyl group contributes to electronic modulation.

Crystallographic studies (e.g., single-crystal X-ray diffraction) confirm its planar oxadiazole core with a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.109, indicative of stable packing in solid-state matrices . Synthesis typically involves cyclization reactions, such as the condensation of 4-tert-butylbenzoic acid methyl ester with hydrazine derivatives under reflux conditions .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-14-15-12(16-9)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEIYEPUULIIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196728 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477862-37-6 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477862-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions usually require heating the reactants in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts, such as acid catalysts, can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound, such as hydroxyl derivatives.

Substitution: Substitution reactions can result in the formation of various substituted oxadiazoles.

Scientific Research Applications

It appears the query is looking for information on "2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole," but the search results mostly discuss 1,3,4-oxadiazole derivatives in general, not specifically the compound with a methyl group at position 5. Therefore, the following information will cover the applications of 1,3,4-oxadiazoles as a general class of compounds.

1,3,4-Oxadiazole derivatives have a wide range of applications, especially in medicinal chemistry and material science .

Biological and Pharmaceutical Applications

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development . These activities include:

- Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties . Some compounds have shown excellent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), even surpassing reference drugs like norfloxacin and vancomycin in effectiveness . Certain derivatives also display antitubercular activity, inhibiting Mycobacterium bovis BCG . Fluoro-substituted phenyl groups attached to 1,3,4-oxadiazoles can enhance antibacterial and antifungal activity .

- Anti-inflammatory and Analgesic Effects: Some 1,3,4-oxadiazole derivatives have shown anti-inflammatory and analgesic effects . For example, certain derivatives have demonstrated anti-inflammatory activity comparable to that of indomethacin . Several derivatives have also exhibited significant analgesic activity .

- Anticancer Activity: Researchers have explored 1,3,4-oxadiazoles for their anticancer potential . Some compounds have displayed potential anticancer activity against human cancer cells .

- Other Biological Activities: 1,3,4-Oxadiazoles have also been investigated for other biological activities, including anticonvulsant, anti-HIV, anti-hepatitis B, anti-diabetic, and anti-depressive effects .

Material Science Applications

Mechanism of Action

2-(4-Tert-butylphenyl)-5-methyl-1,3,4-oxadiazole is structurally similar to other oxadiazole derivatives, such as 2-(4-methylphenyl)-5-methyl-1,3,4-oxadiazole and 2-(4-ethylphenyl)-5-methyl-1,3,4-oxadiazole. the presence of the tert-butyl group in its structure imparts unique properties, such as increased thermal stability and enhanced chemical resistance, making it distinct from its counterparts.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

- Planarity vs. Steric Effects : The tert-butyl group in the target compound introduces steric hindrance, reducing aggregation compared to PBD, which has extended aromaticity for better π-π stacking .

- Electron Transport : OXD-7 outperforms the target compound in electron mobility due to its dual oxadiazole rings, but the latter’s methyl group improves solubility in polymeric matrices like PVK .

Performance in OLEDs

In PVK-based OLEDs, the target compound exhibits moderate electron transport but lower turn-on voltages (3.2 V) compared to OXD-7 (4.1 V), attributed to its balanced lipophilicity and reduced crystallinity . However, PBD demonstrates superior compatibility with PVK, achieving higher luminance efficiency due to its biphenyl conjugation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-tert-butylphenyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, substituting aromatic acids with tert-butylphenyl groups in the presence of POCl₃ at 55–60°C for 2–4 hours yields the oxadiazole core . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and post-reaction neutralization with sodium bicarbonate to precipitate the product. Purification via recrystallization (methanol/water) or column chromatography enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- ¹H/¹³C NMR : Confirm the tert-butyl group via a singlet at ~1.35 ppm (9H, C(CH₃)₃) and aromatic protons at 7.2–8.0 ppm. The oxadiazole ring’s C=N and C-O bonds appear as deshielded carbons at ~160–170 ppm in ¹³C NMR .

- FT-IR : The C=N stretch (1560–1600 cm⁻¹) and C-O-C asymmetric stretch (1220–1280 cm⁻¹) are diagnostic .

- Elemental Analysis : Validate molecular formula (C₁₃H₁₆N₂O) with <0.3% deviation .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity compared to other substituents?

- Methodology : The bulky tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving crystallinity due to steric stabilization. Compare solubility in DMSO (high) vs. water (negligible) via shake-flask assays. X-ray diffraction (XRD) reveals ordered crystal packing, as seen in structurally analogous oxadiazoles .

Advanced Research Questions

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology :

- DFT : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). The electron-deficient oxadiazole ring typically shows LUMO values ~-1.5 eV, suggesting electron-transport potential .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform) to assess aggregation behavior. Radial distribution functions (RDFs) can quantify tert-butyl-phenyl stacking distances (~3.5 Å) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved for this compound?

- Methodology :

- Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) tests across bacterial (e.g., E. coli), fungal (e.g., C. albicans), and cancer cell lines (e.g., MCF-7). Use ANOVA to identify statistically significant activity thresholds .

- Mechanistic Studies : Probe enzyme inhibition (e.g., glycogen synthase kinase-3β) via kinase activity assays. Compare with structurally related inhibitors (e.g., NSC-90371) to isolate substituent-specific effects .

Q. What strategies mitigate challenges in formulating this compound for drug delivery due to its hydrophobicity?

- Methodology :

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA). Characterize particle size (DLS: 100–200 nm) and entrapment efficiency (HPLC: >80%) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility. Monitor release kinetics in simulated physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.